molecular formula C11H11FN2O2 B171814 (R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid CAS No. 108391-82-8

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B171814
CAS No.: 108391-82-8
M. Wt: 222.22 g/mol
InChI Key: YMEXGEAJNZRQEH-SECBINFHSA-N
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Description

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid ( 108391-82-8 ) is a noncanonical amino acid of significant interest in biochemical research. This fluorinated tryptophan analog serves as a valuable tool for studying altered tryptophan metabolism, a process implicated in neurological disorders and cancer immune evasion . The fluorine atom at the 6-position of the indole ring and the specific (R)-configuration make it a potential candidate for probing the substrate specificity of enzymes like indoleamine-2,3-dioxygenase (IDO) and tryptophan hydroxylase (TPH), which are key rate-limiting enzymes in the kynurenine and serotonin pathways, respectively . Researchers utilize this compound and its analogs in the development of PET tracers for the non-invasive visualization of metabolic pathways in living systems . It is critical for studying pathway-specific changes in conditions such as neuroinflammation, neurodegenerative diseases, and within the tumor microenvironment . The product is offered as a solid and should be stored in a cool, dark place under an inert atmosphere . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXGEAJNZRQEH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluoroindole Derivatives

The process begins with 6-fluoroindole as the starting material. A Mannich reaction introduces a dimethylaminomethyl group at the 3-position of the indole ring, forming 1-(6-fluoro-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide (gramine derivative). Quaternization with methyl iodide (MeI) in acetonitrile (MeCN) at 0°C for 1 hour yields this intermediate in 82%.

StepReactionReagents/ConditionsYield
1Mannich ReactionFormaldehyde, dimethylamine, MeCN, 0°C92%
2QuaternizationMeI, MeCN, 0°C, 1 hour82%

Diastereoselective Alkylation with (R)-Ni-BPB-Gly Complex

The quaternized gramine undergoes Michael addition with a deprotonated (R)-Ni(II)-N-benzylproline-glycine ((R)-Ni-BPB-Gly) complex. This step leverages the chiral nickel complex to direct stereochemistry, forming (R,R)-Ni-BPB-6-fluoro-tryptophan with 13% yield after purification via normal- and reversed-phase chromatography.

Critical Factors :

  • Solvent : MeCN ensures solubility of the nickel complex.

  • Temperature : Reactions proceed at room temperature (20–25°C).

  • Purification : Chromatography with silica gel (normal-phase) and C18 columns (reversed-phase) isolates the diastereomerically pure product.

Final Deprotection and Isolation

The nickel complex is cleaved using 2 M HCl at 110°C for 10 minutes, followed by high-performance liquid chromatography (HPLC) purification. The final product is obtained in 6% overall yield over five steps, with >99% enantiomeric excess (ee).

Classical Mannich Reaction and Alkylation

Gramine Formation and Alkylation

An alternative route starts with 6-fluoroindole undergoing a Mannich reaction to form 3-(dimethylaminomethyl)-6-fluoroindole (gramine). Alkylation with diethyl acetamidomalonate in the presence of sodium hydride (NaH) introduces the amino acid side chain. Hydrolysis with 6 M HCl yields the racemic tryptophan derivative.

StepReactionReagents/ConditionsYield
1Mannich ReactionFormaldehyde, dimethylamine, MeOH88%
2AlkylationDiethyl acetamidomalonate, NaH, DMF75%
3Hydrolysis6 M HCl, reflux, 4 hours90%

Resolution of Racemic Mixture

The racemic product is resolved using (R)-mandelic acid to isolate the (R)-enantiomer. Crystallization from ethanol/water affords the pure (R)-isomer with 40% recovery.

Limitations :

  • Low stereoselectivity necessitates additional resolution steps.

  • Overall yield (27%) is higher than the stereoselective route but requires chiral auxiliaries.

Comparative Analysis of Methods

Yield and Stereochemical Control

MethodOverall YieldStereochemical OutcomeKey Advantage
Stereoselective Alkylation6%>99% eeDirect (R)-configuration control
Classical Alkylation27%40% recoveryHigher intermediate yields

Physicochemical Properties

PropertyValue
Molecular Weight222.22 g/mol
Solubility10 mM in DMSO
Storage-80°C (6 months stability)

Challenges and Optimization Strategies

Low Yields in Stereoselective Routes

The stereoselective method’s low yield stems from:

  • Multi-step purification : Chromatography after each step increases product loss.

  • Solubility issues : The nickel complex’s poor solubility in MeCN slows reaction kinetics.

Optimization :

  • Replace MeCN with dimethylacetamide (DMA) to enhance solubility.

  • Use solid-phase extraction (SPE) instead of liquid-liquid extraction for faster isolation.

Scalability of Classical Methods

While classical routes offer higher yields, scaling requires:

  • Cost-effective resolution agents : (R)-mandelic acid is expensive at industrial scales.

  • Greener solvents : Replace dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) to reduce toxicity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Biochemical Research

Amino Acid Analog Studies

  • As a tryptophan analog, (R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid is used to study the role of tryptophan in protein structure and function. Its fluorinated structure allows researchers to investigate how modifications affect protein interactions and stability.

Neurotransmitter Research

  • This compound may influence neurotransmitter pathways due to its structural similarity to serotonin. Studies have indicated that fluorinated amino acids can modulate receptor activity, providing insights into serotonin-related disorders and potential therapeutic targets .

Pharmacological Applications

Drug Development

  • The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioavailability. This compound is being investigated for its potential as a lead compound in developing new pharmaceuticals targeting neurological conditions or mood disorders.

Anticancer Potential

  • Preliminary studies suggest that fluorinated tryptophan derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the alteration of metabolic pathways that are crucial for tumor growth .

Material Science

Fluorinated Polymers

  • The unique properties of fluorinated compounds allow for the development of advanced materials with enhanced chemical resistance and thermal stability. Research is ongoing to explore the use of this compound in synthesizing novel polymers for industrial applications.

Nanotechnology

  • In nanotechnology, this compound may serve as a building block for creating functionalized nanoparticles that can be used in drug delivery systems or as contrast agents in imaging techniques .

Case Studies and Research Findings

Study Focus Findings
Neurotransmitter ModulationInvestigated the effects of this compound on serotonin receptorsShowed altered receptor binding affinities compared to non-fluorinated analogs, suggesting potential therapeutic implications .
Anticancer ActivityEvaluated the cytotoxic effects on various cancer cell linesInduced significant apoptosis in specific cancer types, indicating a potential pathway for drug development .
Polymer SynthesisExplored the use of fluorinated amino acids in polymer chemistryDeveloped new polymer composites with improved durability and resistance to solvents .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways . The compound can modulate the activity of enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Tryptophan Derivatives

Key Compounds

(S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid (Enantiomer): Molecular Formula: C₁₁H₁₁FN₂O₂ (identical to R-isomer). Stereochemistry: The (S)-configuration at the α-carbon distinguishes it from the R-isomer. Stereochemistry significantly impacts biological activity; for example, L-tryptophan (S-configuration) is the natural enantiomer incorporated into proteins, whereas D-tryptophan (R-configuration) is rare but used in specialized applications . Applications: The S-isomer is more commonly studied in metabolic pathways and enzyme interactions .

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid (Positional Isomer): Molecular Formula: C₁₁H₁₁FN₂O₂. Key Difference: Fluorine at the 4-position instead of 6-position on the indole ring. For instance, 4-fluoro substitution may influence interactions with aromatic π-systems in protein binding pockets .

2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid: Molecular Formula: C₁₁H₁₁BrN₂O₂. Molecular Weight: 283.12 g/mol. Key Difference: Bromine replaces fluorine, increasing molecular weight and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .

(S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid: Molecular Formula: C₁₁H₁₁ClN₂O₂. Key Difference: Chlorine at the 7-position. Chlorinated derivatives are often explored for antimicrobial activity .

2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid: Molecular Formula: C₁₂H₁₄N₂O₃. Key Difference: Methoxy group (-OCH₃) replaces fluorine. Methoxy groups enhance electron-donating effects and may improve blood-brain barrier penetration .

Structural and Functional Comparison Table

Compound Name Substituent (Position) Halogen/Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid F (6) Fluorine C₁₁H₁₁FN₂O₂ 222.22 Imaging probes, enzyme studies
(S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid F (6) Fluorine C₁₁H₁₁FN₂O₂ 222.22 Metabolic pathway analysis
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid F (4) Fluorine C₁₁H₁₁FN₂O₂ 222.22 Receptor binding studies
2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid Br (6) Bromine C₁₁H₁₁BrN₂O₂ 283.12 Antimicrobial agents
(S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid Cl (7) Chlorine C₁₁H₁₁ClN₂O₂ 238.67 Antimycobacterial screening
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid OCH₃ (6) Methoxy C₁₂H₁₄N₂O₃ 234.25 Neurochemical research

Key Research Findings

For example, [¹⁸F]FACBC (a fluorinated cyclobutane amino acid) showed high tumor-to-brain uptake ratios in glioblastoma models . Chlorinated and brominated analogs exhibit antimicrobial activity. For instance, thiazole-linked α-amino acids with chloro-substituents inhibited Mycobacterium tuberculosis H37Ra .

Stereochemical Impact: The (R)-configuration in fluorinated tryptophans may reduce incorporation into proteins compared to the natural (S)-form, making it useful for studying non-canonical amino acid metabolism .

Synthetic Accessibility :

  • The Boc-protected R-isomer (CAS 320581-69-9) is commercially available at high cost (~$2000/g), indicating challenges in synthesis or purification .

Biological Activity

(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid, commonly referred to as 6-fluorotryptophan, is a fluorinated derivative of the essential amino acid tryptophan. Its unique structure, characterized by the presence of a fluorine atom in the indole ring, significantly alters its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
  • Molecular Formula : C11H11FN2O2
  • Molecular Weight : 222.219 g/mol
  • CAS Number : 108391-82-8

The presence of fluorine enhances the stability and lipophilicity of the compound, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Interactions : The compound acts as a modulator for certain enzymes involved in neurotransmitter synthesis and metabolism.
  • Receptor Binding : It has been shown to bind selectively to excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain .
  • Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

1. Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LinePercent Viability (%)Reference
Caco-239.8
A54935.0

These findings suggest that the compound may serve as a lead compound for developing new anticancer agents.

2. Neuropharmacological Effects

The compound's ability to modulate EAATs suggests potential applications in treating neurological disorders characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various derivatives of tryptophan, this compound was found to decrease the viability of Caco-2 cells significantly compared to untreated controls (p < 0.001). This highlights its potential as an effective therapeutic agent in colorectal cancer treatment .

Study 2: Neuroprotective Effects

A study focusing on neuroprotective effects indicated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its utility in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound NameBiological ActivityUnique Features
(R)-2-Amino-3-(1H-indol-3-yl)propanoic acidModerate anticancer effectsNon-fluorinated analog
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acidLower binding affinityFluorine at different position

The fluorination at the 6-position enhances its binding affinity and specificity compared to non-fluorinated analogs, making it a more potent candidate for drug development.

Q & A

Q. What are the key structural features and stereochemical considerations of (R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid?

The compound is a fluorinated derivative of tryptophan, featuring an indole ring substituted with fluorine at the 6-position and an (R)-configured chiral center at the α-carbon of the amino acid backbone. Its molecular formula is C₁₁H₁₁FN₂O₂ (average mass: 222.219 g/mol; monoisotopic mass: 222.080456 g/mol) . The stereochemistry is critical for biological activity, as the (R)-enantiomer may exhibit distinct interactions compared to the (S)-form, particularly in enzyme-binding studies .

Methodological Insight : Chiral separation techniques (e.g., HPLC with chiral stationary phases) are essential for isolating enantiomers. X-ray crystallography or circular dichroism (CD) spectroscopy can confirm absolute configuration .

Q. How does fluorination at the 6-position of the indole ring influence the compound's physicochemical properties?

Fluorination increases electronegativity and lipophilicity, potentially enhancing membrane permeability and metabolic stability. The 6-fluoro group may also alter π-π stacking interactions in protein binding pockets. Comparative studies between fluorinated and non-fluorinated tryptophan analogs can reveal these effects .

Experimental Design : Use UV-Vis spectroscopy to assess electronic effects on the indole ring and computational modeling (e.g., DFT) to predict changes in binding affinity. Compare solubility and logP values with non-fluorinated analogs .

Advanced Research Questions

Q. What strategies are recommended for synthesizing enantiomerically pure this compound?

Synthesis typically involves asymmetric catalysis or enzymatic resolution. For example:

  • Asymmetric alkylation : Use a chiral auxiliary (e.g., Evans oxazolidinone) to control stereochemistry during indole ring functionalization .
  • Enzymatic resolution : Employ lipases or peptidases to hydrolyze racemic mixtures selectively .

Data Contradiction Note : Some methods yield Boc-protected intermediates (e.g., (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid), requiring careful deprotection to avoid racemization .

Q. How can researchers resolve discrepancies in reported biological activities of fluorinated tryptophan analogs?

Discrepancies often arise from enantiomeric impurities or assay conditions. For example:

  • Case Study : A study on fluorinated tryptophan derivatives reported conflicting IC₅₀ values in enzyme inhibition assays. Resolution involved re-evaluating enantiomeric purity via chiral HPLC and standardizing assay buffers to control pH and ionic strength .

Methodological Recommendation : Always validate compound purity (>98% by HPLC) and employ orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics .

Q. What are the applications of this compound in studying neurotransmitter systems?

The fluorinated indole moiety mimics natural tryptophan residues in serotonin and melatonin biosynthesis pathways. Applications include:

  • Radiolabeling : Incorporate ¹⁸F for PET imaging to track serotonin receptor dynamics .
  • Enzyme probes : Use as a competitive inhibitor in tryptophan hydroxylase or decarboxylase assays .

Experimental Caution : Fluorine’s electronegativity may perturb electron-rich active sites; validate activity with mutagenesis studies .

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicity data are limited, general guidelines for fluorinated amino acids include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

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